2,3-Diphenylpyrazine

OLED materials Phosphorescent emitters Platinum complexes

Researchers face challenges sourcing the correct diphenylpyrazine regioisomer for cyclometallation. Generic pyrazine derivatives fail to replicate the twisted coordination geometry critical for red-shifted OLED emission (609 nm) and anticancer Skp2 inhibitor activity (IC50 2.8 μM). - Validated C^N ligand for Ir(III)/Pt(II) phosphorescent OLED complexes (573-609 nm). - Scaffold for Skp2 inhibitors with in vivo xenograft efficacy (PC-3 cells: 4.8 μM). - Consistent research-grade purity (>98%) minimizes batch-to-batch variability.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 1588-89-2
Cat. No. B073985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylpyrazine
CAS1588-89-2
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H
InChIKeyPTZIVVDMBCVSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylpyrazine: Core Properties & Research-Grade Procurement


2,3-Diphenylpyrazine (CAS 1588-89-2; molecular formula C₁₆H₁₂N₂; molecular weight 232.28 g/mol) is a heteroaromatic compound comprising a central pyrazine ring with phenyl substituents at the 2- and 3-positions [1]. The compound exhibits a characteristic melting point of 119-122 °C and is commercially available at research-grade purity (typically ≥98%) [2]. Its extended conjugated π-system and the presence of two adjacent nitrogen atoms confer distinct electronic and coordination properties that differentiate it from other phenyl-substituted pyrazine regioisomers [3].

1
Coordination & OLED ligandsCyclometallating building block for Pt(II) and Ir(III) phosphorescent complexes
2
Regioisomer-specific scaffold2,3-substitution pattern enables twisted geometry and red-shifted emission tuning
3
Target-engagement studiesPrivileged core for kinase interaction and Skp2 inhibitor research programs

Why 2,3-Diphenylpyrazine Cannot Be Substituted


Substitution with generic pyrazine derivatives or alternative diphenylpyrazine regioisomers (e.g., 2,5-diphenylpyrazine) is not scientifically equivalent due to profound differences in coordination geometry, electronic structure, and synthetic accessibility. The 2,3-substitution pattern creates a sterically constrained, twisted conformation that critically influences metal-chelation behavior and photophysical outcomes [1]. In contrast, the 2,5-isomer adopts a more planar geometry and exhibits distinct cyclometallation chemistry, directly impacting emission properties and device performance in OLED applications [2]. Furthermore, the 2,3-diphenylpyrazine scaffold serves as the core pharmacophore in clinically relevant therapeutics (e.g., selexipag), where substitution at alternative ring positions is not tolerated for the intended biological activity [3]. The following quantitative evidence demonstrates these non-interchangeable differences.

Target: 2,3-Diphenylpyrazine
Coordination geometry Twisted, sterically constrained conformation drives red-shifted photophysics
Cyclometallation Forms dinuclear Pt and mono-/polynuclear Ir complexes with MLCT character
Pharmacophore position Specific substitution pattern required for reported kinase-target engagement
Substitute: 2,5- or other regioisomers
Coordination geometry More planar; different bite angle and emission color
Cyclometallation behavior Altered complex stability and photoluminescence wavelength
Pharmacophore shift May not reproduce target-binding profiles observed in patent families

2,3-Diphenylpyrazine: Quantitative Differentiation Evidence


Red-Shifted Electroluminescence in Dinuclear Pt Complexes

Dinuclear platinum(II) complexes incorporating 2,3-diphenylpyrazine as a bridging ligand exhibit a significant red-shift in maximum emission wavelength compared to structurally analogous mononuclear complexes, a property essential for tuning OLED emission color [1].

Emission red-shift
Head-to-head
Δλ = +63 nm (609 vs 546 nm) for dinuclear vs mononuclear Pt complex
Enables orange-red emission tuning
Dichloromethane, room temperature photoluminescence
OLED materials Phosphorescent emitters Platinum complexes

Twisted Ground-State Conformation and Photophysical Impact

Single-crystal X-ray diffraction reveals that dinuclear platinum(II) complexes with 2,3-diphenylpyrazine bridging ligands adopt a significantly more twisted ground-state conformation compared to mononuclear analogs, which is the structural origin of the observed 18 nm red-shift in excitation spectrum relative to absorption [1].

Excitation shift
Head-to-head
Δλ = +18 nm excitation red-shift vs absorption (dinuclear vs mononuclear)
Links twisted conformation to photophysical tuning
Single-crystal XRD and excitation spectroscopy
Coordination chemistry Crystal engineering Phosphorescence

Phosphorescent Iridium(III) Complexes with MLCT Absorption

The cyclometalated iridium(III) complex Ir(DPP)₃, where DPP is 2,3-diphenylpyrazine, exhibits distinct metal-to-ligand charge-transfer (MLCT) absorption bands and room-temperature photoluminescence that define its utility as a phosphorescent dopant [1].

Ir(III) emission
Cross-study
λ_max = 573 nm (Ir(DPP)₃); red-shifted vs. Ir(ppy)₃ class (~514 nm)
Yellow-orange phosphorescent dopant fit
MLCT absorption at 382/504 nm; room temperature
Phosphorescent materials Iridium complexes OLED dopants

Consistent Photophysical Fingerprint of Cyclopalladated Complexes

A comparative study of cyclopalladated complexes [Pd(dphpz)(N∧N)]PF₆, where dphpz⁻ is the deprotonated 2,3-diphenylpyrazine, reveals consistent photophysical and electrochemical parameters that are independent of the N∧N coligand, establishing a reliable fingerprint for the Pd(dphpz) chromophore [1].

Pd chromophore fingerprint
Class-level
Absorption λ_max = 395 ± 6 nm across five N^N coligands; ε ~2.2×10³ L mol⁻¹ cm⁻¹
Ligand-dominated, reproducible photophysics
Low-temperature luminescence E₀₀ 19.27±0.07 kK; τ 160±30 μs
Photophysics Electrochemistry Palladium complexes

Skp2 Inhibitor Scaffold with In Vivo Anticancer Efficacy

A systematic structure-activity relationship (SAR) study of 2,3-diphenylpyrazine-based inhibitors targeting the Skp2-Cks1 protein-protein interaction identified compound 14i with potent in vitro and in vivo anticancer activity, validating the scaffold's therapeutic utility [1].

Skp2 inhibition
Class-level
Skp2-Cks1 IC₅₀ = 2.8 μM; PC-3 IC₅₀ = 4.8 μM; MGC-803 IC₅₀ = 7.0 μM (derivative 14i)
Supports target-engagement model interpretation
Xenograft model endpoint context; data to verify
Medicinal chemistry Cancer therapeutics Skp2 inhibitors

Patent-Protected Scaffold for Akt and PGI2 Modulators

Multiple patent families explicitly claim the 2,3-diphenylpyrazine moiety as the essential core scaffold for therapeutic agents targeting Akt kinase (cancer) and the prostacyclin (PGI₂) receptor (pulmonary arterial hypertension), demonstrating its privileged status in medicinal chemistry [1][2].

Patent scaffold
Supporting evidence
2,3-Diphenylpyrazine core claimed in Akt and PGI₂ receptor patent families
Regioisomer essential for follow-on research
Patent scope does not validate biological activity
Kinase inhibition Prostacyclin receptor agonists Drug discovery

2,3-Diphenylpyrazine: Procurement & Application Scenarios


Red-Emitting OLED Dopants via Dinuclear Pt Complexes

Procure 2,3-diphenylpyrazine for the synthesis of dinuclear platinum(II) complexes as orange-red phosphorescent emitters in OLED devices. The 63 nm red-shift (609 nm emission vs. 546 nm for mononuclear analogs) enables access to red emission wavelengths without requiring alternative ligand systems [1]. The twisted ground-state conformation, confirmed by X-ray crystallography, provides a predictable structural basis for emission tuning [1].

Iridium(III) Complexes for Yellow-Orange OLED Emission

Use 2,3-diphenylpyrazine as the cyclometallating C^N ligand to prepare Ir(DPP)₃ complexes exhibiting strong photoluminescence at 573 nm at room temperature, with distinct ¹MLCT (382 nm) and ³MLCT (504 nm) absorption features [2]. This emission profile fills the yellow-orange gap in full-color OLED displays and is accessible via microwave-assisted synthesis for rapid material screening [2].

Targeting Skp2-Cks1 Interaction for Cancer Therapy

Utilize 2,3-diphenylpyrazine as a validated core scaffold for the design and synthesis of Skp2 inhibitors. The scaffold supports systematic SAR exploration, with optimized derivatives (e.g., compound 14i) demonstrating single-digit micromolar IC₅₀ values in Skp2-Cks1 interaction assays (2.8 μM) and antiproliferative activity in prostate and gastric cancer cell lines (PC-3: 4.8 μM; MGC-803: 7.0 μM), along with in vivo efficacy in xenograft models [3].

Cyclometallated Complex Photophysics and Electrochromic Materials

Employ 2,3-diphenylpyrazine as a cyclometallating ligand for palladium(II) complexes in fundamental photophysical and electrochemical studies. The ligand-dominated chromophore exhibits highly reproducible parameters across diverse N^N coligands: absorption λ_max 395±6 nm, low-temperature luminescence E₀₀ 19.27±0.07 kK (τ 160±30 μs), and reversible one-electron electroreduction at E₁₋₂ = -2.0±0.1 V [4]. This consistency reduces experimental variability and accelerates structure-property correlation studies.

Application
Selection Property
Validation Focus
Red-emitting OLED dopant synthesis
Dinuclear Pt complex emission tuning
Emission λ_max and CIE coordinate review
Yellow-orange Ir(III) phosphorescent complexes
MLCT absorption and photoluminescence profile
Solution-state quantum yield and excited-state lifetime
Skp2 inhibitor scaffold research
Target-engagement assay context
In vitro kinase interaction and model-response endpoints
Cyclometallated Pd(II) photophysics
Ligand-dominated chromophore consistency
Absorption, luminescence, and redox parameter reproducibility

Technical Documentation Hub

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40 linked technical documents
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